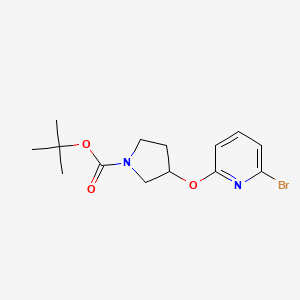
2,4,8-Decatrienal, 2,5,9-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,8-Decatrienal, 2,5,9-trimethyl- is a chemical compound known for its distinctive structure and properties. It is a colorless to pale yellow liquid with a characteristic orange blossom aroma. This compound is soluble in organic solvents such as ethanol and ether and is known for its instability, being sensitive to light and oxygen .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8-Decatrienal, 2,5,9-trimethyl- typically involves the aldol condensation of appropriate aldehydes and ketones. The reaction conditions often require a base catalyst such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 2,4,8-Decatrienal, 2,5,9-trimethyl- involves large-scale aldol condensation reactions. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters. The final product is purified through distillation or recrystallization to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,8-Decatrienal, 2,5,9-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the double bonds, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogens or other electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,4,8-Decatrienal, 2,5,9-trimethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a fragrance or flavoring agent in pharmaceuticals.
Mécanisme D'action
The mechanism by which 2,4,8-Decatrienal, 2,5,9-trimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic activities. Specific pathways and targets are still under investigation, and ongoing research aims to elucidate these mechanisms in greater detail.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,6-Decatrienal, 2,5,9-trimethyl-
- 2,4,8-Nonatrienal, 2,5,9-trimethyl-
- 2,4,8-Decatrienal, 2,5,8-trimethyl-
Uniqueness
2,4,8-Decatrienal, 2,5,9-trimethyl- is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it has a unique aroma and reactivity profile, making it valuable in specific applications such as fragrance and flavor industries .
Propriétés
Numéro CAS |
60437-19-6 |
|---|---|
Formule moléculaire |
C13H20O |
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
2,5,9-trimethyldeca-2,4,8-trienal |
InChI |
InChI=1S/C13H20O/c1-11(2)6-5-7-12(3)8-9-13(4)10-14/h6,8-10H,5,7H2,1-4H3 |
Clé InChI |
OJDRPIWXVLQYBO-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CC=C(C)C=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Ethyl-3-[(octyloxy)methyl]oxetane](/img/structure/B13958600.png)






![1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine](/img/structure/B13958666.png)
![1,7-Naphthalenedisulfonic acid, 4-[[3-[(2-chloroethyl)sulfonyl]benzoyl]amino]-5-hydroxy-6-[(2-sulfophenyl)azo]-](/img/structure/B13958668.png)

![8H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B13958675.png)

